Cas no 38259-00-6 (Bicyclo2.2.2oct-5-ene-2-carboxaldehyde)

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde structure
38259-00-6 structure
商品名:Bicyclo2.2.2oct-5-ene-2-carboxaldehyde
CAS番号:38259-00-6
MF:C9H12O
メガワット:136.1910
MDL:MFCD24673746
CID:2354747
PubChem ID:12493694

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • bicyclo[2.2.2]oct-2-ene-5-carbaldehyde
    • Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
    • bicyclo[2.2.2]oct-5-en-2-endo-carboxaldehyde
    • (+/-)-endo-2-formylbicyclo<2.2.2>oct-5-ene
    • endo-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
    • (1RS,2RS,4RS)-5-bicyclo<2.2.2>octene-2-carboxaldehyde
    • Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
    • KCHFYKPIADOPBJ-UHFFFAOYSA-N
    • bicyclo[2,2,2]oct-5-ene-2-carboxaldehyde
    • B5279
    • rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
    • 40570-95-4
    • MFCD24673746
    • DTXSID90500302
    • AS-64554
    • EN300-260407
    • AKOS037645889
    • 38259-00-6
    • SCHEMBL718244
    • Bicyclo2.2.2oct-5-ene-2-carboxaldehyde
    • MDL: MFCD24673746
    • インチ: 1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2
    • InChIKey: KCHFYKPIADOPBJ-UHFFFAOYSA-N
    • ほほえんだ: O=C([H])C1([H])C([H])([H])C2([H])C([H])=C([H])C1([H])C([H])([H])C2([H])[H]

計算された属性

  • せいみつぶんしりょう: 136.088815002g/mol
  • どういたいしつりょう: 136.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • ゆうかいてん: 13°C(lit.)
  • ふってん: 73°C/6mmHg(lit.)

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde セキュリティ情報

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-260407-5.0g
bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
38259-00-6 95%
5.0g
$3062.0 2024-06-18
TRC
B593218-50mg
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
38259-00-6
50mg
$ 135.00 2022-04-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B868908-200mg
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
38259-00-6 95%
200mg
698.40 2021-05-17
TRC
B593218-100mg
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
38259-00-6
100mg
$ 210.00 2022-04-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5279-200MG
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
38259-00-6 >95.0%(GC)
200mg
¥550.00 2024-04-16
Chemenu
CM396462-1g
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
38259-00-6 95%+
1g
$336 2024-07-17
Enamine
EN300-260407-0.25g
bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
38259-00-6 95%
0.25g
$679.0 2024-06-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152621-200MG
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde
38259-00-6 >95.0%(GC)
200mg
¥674.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5279-200mg
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde
38259-00-6 95.0%(GC)
200mg
¥550.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5279-1g
Bicyclo2.2.2oct-5-ene-2-carboxaldehyde
38259-00-6 95.0%(GC)
1g
¥2370.0 2023-09-01

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 関連文献

Bicyclo2.2.2oct-5-ene-2-carboxaldehydeに関する追加情報

Recent Advances in the Application of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS: 38259-00-6) in Chemical Biology and Pharmaceutical Research

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS: 38259-00-6) is a structurally unique bicyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of complex molecular scaffolds, as well as its role in modulating biological targets. This research brief highlights the latest findings and advancements related to this compound, providing insights into its chemical properties, synthetic applications, and therapeutic potential.

One of the most notable developments in the past year involves the use of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde as a precursor in the synthesis of novel heterocyclic compounds. Researchers have demonstrated its efficacy in [4+2] cycloaddition reactions, enabling the construction of highly functionalized bicyclic systems with potential applications in medicinal chemistry. For instance, a study published in the Journal of Organic Chemistry (2023) detailed its use in the synthesis of a new class of kinase inhibitors, showcasing its ability to impart stereochemical control and enhance binding affinity.

In addition to its synthetic utility, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde has been investigated for its biological activity. Recent in vitro studies have revealed its potential as a modulator of inflammatory pathways, with particular emphasis on its interaction with NF-κB signaling. A preprint from BioRxiv (2024) reported that derivatives of this compound exhibited significant anti-inflammatory effects in macrophage models, suggesting its promise as a lead compound for the development of anti-inflammatory therapeutics.

Another area of interest is the compound's role in chemical biology, where it has been employed as a probe to study protein-ligand interactions. A collaborative study between academic and industrial researchers (Nature Chemical Biology, 2023) utilized Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde-derived probes to map the binding sites of previously undruggable targets, opening new avenues for drug discovery. The study highlighted the compound's ability to form stable covalent adducts with cysteine residues, a property that could be leveraged for targeted protein degradation strategies.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde-derived compounds. Recent computational studies (Journal of Medicinal Chemistry, 2024) have focused on predicting the metabolic stability and bioavailability of these molecules, using advanced molecular dynamics simulations. These efforts aim to guide the design of next-generation derivatives with improved drug-like properties.

In conclusion, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS: 38259-00-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile make it a versatile building block for drug discovery, while its emerging biological activities highlight its potential as a therapeutic agent. Future research should focus on addressing the current limitations and expanding its applications in targeted therapy and chemical biology.

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